molecular formula C10H16N2O B573791 3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile CAS No. 170876-15-0

3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile

Cat. No.: B573791
CAS No.: 170876-15-0
M. Wt: 180.251
InChI Key: ARYXROBCPJELHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a spiro linkage between an oxane (a six-membered oxygen-containing ring) and an azaspiro (a nitrogen-containing spiro ring) moiety, with a propanenitrile group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile typically involves the formation of the spiro linkage through a series of organic reactions. One common method involves the reaction of a suitable oxane precursor with an azaspiro precursor under controlled conditions. The reaction conditions often include the use of a base to facilitate the formation of the spiro linkage and a solvent to dissolve the reactants.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted spiro compounds with various functional groups.

Scientific Research Applications

3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spiro compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Aza-4-oxaspiro[4.4]nonan-1-yl)propanenitrile: A similar compound with a different arrangement of the spiro linkage.

    2-Oxa-7-azaspiro[4.4]nona-3,6,8-triene: Another spiro compound with different ring structures.

Uniqueness

3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile is unique due to its specific spiro linkage and the presence of the propanenitrile group, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3-(1-oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c11-6-3-7-12-8-9-13-10(12)4-1-2-5-10/h1-5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYXROBCPJELHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N(CCO2)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30667706
Record name 3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30667706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170876-15-0
Record name 3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30667706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.